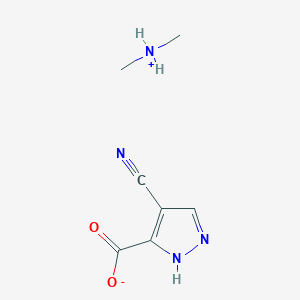

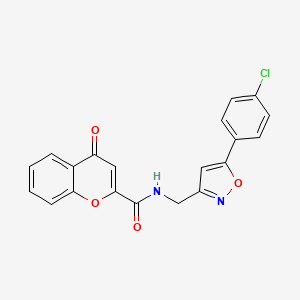

4-ciano-1H-pirazol-5-carboxilato de N-metilmetanamonio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “N-methylmethanaminium 4-cyano-1H-pyrazole-5-carboxylate”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Molecular Structure Analysis

The pyrazole nucleus is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A regioselective synthesis of tri- or tetrasubstituted pyrazoles by the reaction of hydrazones with nitroolefins mediated with strong bases such as t-BuOK exhibits a reversed, exclusive 1,3,4-regioselectivity .Physical And Chemical Properties Analysis

The specific physical and chemical properties for “N-methylmethanaminium 4-cyano-1H-pyrazole-5-carboxylate” are not mentioned in the retrieved papers .Mecanismo De Acción

The mechanism of action of N-methylmethanaminium 4-cyano-1H-pyrazole-5-carboxylate is not yet fully understood. However, it has been proposed that the compound may act as a metal ion chelator or a catalyst in certain reactions. Further studies are needed to fully elucidate the mechanism of action of N-methylmethanaminium 4-cyano-1H-pyrazole-5-carboxylate.

Biochemical and Physiological Effects:

N-methylmethanaminium 4-cyano-1H-pyrazole-5-carboxylate has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that the compound may have potential antioxidant and anticancer properties. Further studies are needed to fully understand the biochemical and physiological effects of N-methylmethanaminium 4-cyano-1H-pyrazole-5-carboxylate.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-methylmethanaminium 4-cyano-1H-pyrazole-5-carboxylate is its ease of synthesis and purification. The compound is also stable under certain conditions, making it suitable for various lab experiments. However, one of the limitations of N-methylmethanaminium 4-cyano-1H-pyrazole-5-carboxylate is its limited solubility in some solvents, which may affect its applications in certain experiments.

Direcciones Futuras

There are several future directions for the research and development of N-methylmethanaminium 4-cyano-1H-pyrazole-5-carboxylate. One potential direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the study of the mechanism of action of N-methylmethanaminium 4-cyano-1H-pyrazole-5-carboxylate to fully understand its potential applications in various fields. Additionally, further studies are needed to investigate the biochemical and physiological effects of N-methylmethanaminium 4-cyano-1H-pyrazole-5-carboxylate and its potential as a therapeutic agent.

Métodos De Síntesis

The synthesis of N-methylmethanaminium 4-cyano-1H-pyrazole-5-carboxylate can be achieved through several methods, including the reaction of N-methylmethanamine with 4-cyano-1H-pyrazole-5-carboxylic acid under certain conditions. The product is then purified through recrystallization or column chromatography. The purity and yield of the product can be optimized through various modifications of the synthesis method.

Aplicaciones Científicas De Investigación

Derivados de pirazol: NMCP se puede utilizar para sintetizar varios derivados de pirazol, que juegan un papel crucial en el descubrimiento y desarrollo de fármacos. Los investigadores han explorado reacciones basadas en NMCP para crear nuevos compuestos con propiedades terapéuticas potenciales .

Agentes anticancerígenos: Los derivados de NMCP han demostrado una actividad anticancerígena prometedora. Por ejemplo, las modificaciones de la estructura de NMCP pueden conducir a potentes inhibidores que se dirigen a vías específicas del cáncer. Estos compuestos se están investigando por su eficacia contra diversas líneas celulares de cáncer .

Estudios biológicos

NMCP contribuye a nuestra comprensión de los sistemas biológicos:

Modulación del receptor GABA: Algunos derivados de NMCP exhiben inhibición del receptor GABA (ácido γ-aminobutírico). Estos compuestos pueden tener actividad selectiva para insectos, lo que los convierte en posibles candidatos para el control de plagas .

En resumen, el 4-ciano-1H-pirazol-5-carboxilato de N-metilmetanamonio juega un papel multifacético en la síntesis orgánica, la ciencia de los materiales, la industria y la investigación biológica. Sus diversas aplicaciones subrayan su importancia en el avance del conocimiento científico y las innovaciones prácticas. 🚀

Ríos, M.-C., & Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 940-968. DOI: 10.3390/chemistry4030065 El-Gamal, M. I., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Derivatives. Molecules, 27(24), 8708. DOI: 10.3390/molecules27248708 Compound structure reference: 5-amino-1-(2,6-dichloro-4-trifluoromethyl)phenyl)-4-(3-ethoxyphenyl)-3-methyl thiopyrazole.

Propiedades

IUPAC Name |

4-cyano-1H-pyrazole-5-carboxylate;dimethylazanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O2.C2H7N/c6-1-3-2-7-8-4(3)5(9)10;1-3-2/h2H,(H,7,8)(H,9,10);3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZWBOELZSNWKIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[NH2+]C.C1=NNC(=C1C#N)C(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2386568.png)

![8-fluoro-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2386570.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2386578.png)

![1-(3-((3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2386579.png)

![N-[(4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B2386581.png)

![3-[Methyl(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2386582.png)

![ethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2386585.png)

![N-(4-butylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2386587.png)